Urocortine (humaine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Urocortin (UCN) is a protein in humans encoded by the UCN gene . It belongs to the corticotropin-releasing factor (CRF) family of proteins, which includes CRF, urotensin I, sauvagine, urocortin II, and urocortin III . Urocortin is involved in the mammalian stress response and regulates aspects of appetite and stress response .

Synthesis Analysis

Urocortin is a peptide composed of 40 amino acids . It is synthesized in human anterior pituitary cells and may play an important role in biological features of the normal pituitary gland, possibly as an autocrine or a paracrine regulator .

Molecular Structure Analysis

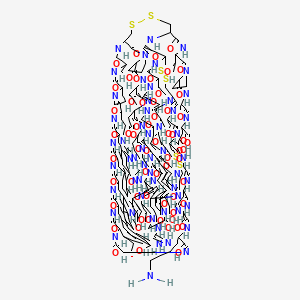

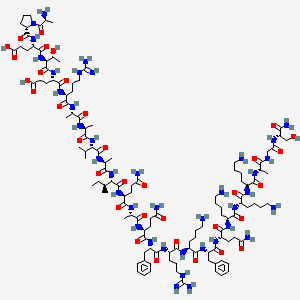

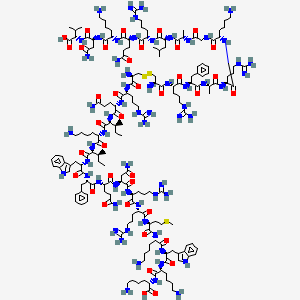

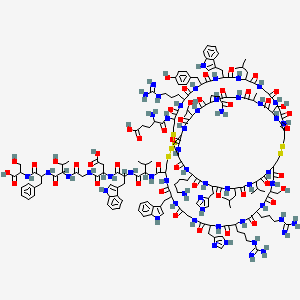

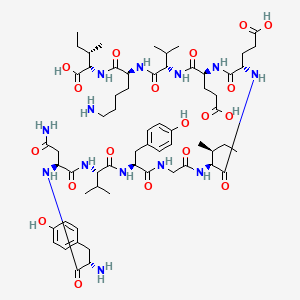

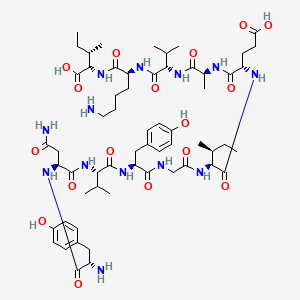

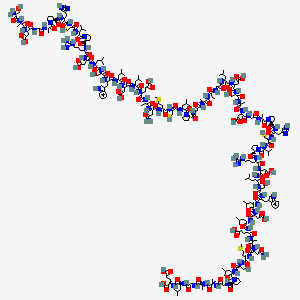

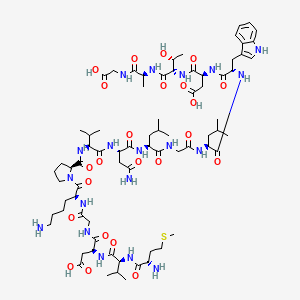

The structure of Urocortin is alpha-helical, with a small kink or a turn around residues 25-27, resulting in a helix-loop-helix motif . The C-terminal helices are of amphipathic nature, whereas the N-terminal helices vary in their amphipathicity .

Chemical Reactions Analysis

Urocortin binds to CRF2 to produce several cardioprotective effects, which include the induction of MEK 1/2 which phosphorylates and activates p42/44 MAPK .

Physical And Chemical Properties Analysis

Urocortin is a solid substance with a molecular weight of 4696.24 g/mol . Its formula is C204H337N63O64 .

Applications De Recherche Scientifique

Système cardiovasculaire

L'urocortine, un puissant vasodilatateur, joue des rôles physiologiques ou pathophysiologiques dans le système cardiovasculaire {svg_1}. Il est connu pour induire la relaxation de l'artère mammaire interne humaine {svg_2}. Cet effet est à la fois endothélio-dépendant et -indépendant {svg_3}. La composante endothélio-dépendante implique principalement la libération d'oxyde nitrique (NO) endothélial qui, à son tour, stimule les canaux K + activés par le Ca 2+ dans le muscle lisse vasculaire via des mécanismes dépendants du GMP cyclique {svg_4}.

Cardioprotection

L'urocortine est cardioprotectrice {svg_5}. Elle médiatise la vasodilatation, améliorant le flux sanguin coronarien et l'apport d'oxygène pendant l'insulte d'hypoxie/ischémie {svg_6}. L'urocortine active de multiples voies de signalisation intracellulaires pour prévenir les lésions ou la mort des cellules cardiaques résultant de l'hypoxie/ischémie {svg_7}.

Cardioprotection d'ischémie

L'urocortine joue un rôle dans la cardioprotection d'ischémie {svg_8}. Il a été suggéré que les isoformes d'urocortine ont un potentiel prometteur pour améliorer les fonctions cardiovasculaires en ciblant de nombreuses voies de signalisation à différents niveaux moléculaires {svg_9}. Cela comprend ses effets aigus et à long terme {svg_10}.

Remodelage cardiaque adverse

L'urocortine joue un rôle dans le remodelage cardiaque adverse {svg_11}. Les complications des lésions d'ischémie et de reperfusion (I/R) provoquent le remodelage cardiaque adverse, impliquant l'inflammation, la mauvaise gestion de l'homéostasie du Ca 2+, l'activation des gènes apoptotiques, la perte de myocytes cardiaques, etc., qui progressent souvent vers une insuffisance cardiaque {svg_12}.

Traitement de l'insuffisance cardiaque

L'urocortine pourrait être utilisée dans le traitement de l'insuffisance cardiaque {svg_13}. Il existe un besoin urgent de développer de nouvelles thérapies cardioprotectrices pour les maladies cardiaques ischémiques (MCI) et l'insuffisance cardiaque (IC), et les isoformes d'urocortine montrent des promesses dans ce domaine {svg_14}.

Effets vasculaires

L'urocortine 2 et l'urocortine 3 sont des peptides endogènes qui jouent un rôle émergent dans la pathophysiologie cardiovasculaire {svg_15}. Ils ont été étudiés pour leur profil pharmacodynamique et le rôle de l'endothélium dans la médiation de leurs effets vasomoteurs in vivo {svg_16}.

Mécanisme D'action

Target of Action

Urocortin (UCN) is a peptide composed of 40 amino acids, and it belongs to the corticotrophin-releasing factor (CRF) family of proteins . It is known to interact with the CRF type 1 and CRF type 2 receptors . Urocortin is considered the primary ligand for the CRF type 2 receptor, as it has higher binding affinity for the CRF type 2 receptor than CRF .

Mode of Action

Urocortin binds to the CRF type 2 receptor, activating several signaling pathways that have both cytoplasmic and mitochondrial targets . These pathways culminate in the alteration of cellular metabolism and the modulation of apoptosis . In addition, Urocortin is thought to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis in response to immune challenge .

Biochemical Pathways

Urocortin activates several G-protein coupled signaling and protein-kinase pathways . These pathways lead to different transcriptional and translational effects, all of which preferentially converge on the mitochondria, where the modulation of apoptosis is considered their principal action . For instance, Urocortin induces MEK 1/2 which phosphorylates and activates p42/44 MAPK. This pathway increases the expression of cardiotropin-1 (CT-1) and molecular chaperone Hsp90, both cardioprotective agents .

Pharmacokinetics

It has been reported that urocortin serum levels were quantified in patients with mild to moderate systolic dysfunction, suggesting an increased secretion of urocortin in early heart failure .

Result of Action

Urocortin has several effects within the cardiovascular system . It has been demonstrated in experimental models, and consequently suggested in human diseases, that Urocortin-mediated inhibition of apoptosis can be exploited for the improvement of both therapeutic and preventative strategies against cardiovascular diseases . Specifically, some unavoidable iatrogenic ischemia/reperfusion (I/R) injuries, e.g., during cardiac surgery or percutaneous coronary angioplasty, may greatly benefit from the anti-apoptotic effect of Urocortins .

Action Environment

Urocortin is expressed widely in the central and peripheral nervous systems, with a pattern similar to that of CRF . It is also expressed in peripheral tissues such as the heart . The action environment of Urocortin is therefore quite broad, and environmental factors that influence its action, efficacy, and stability could include the specific tissue environment, the presence of stressors, and the overall physiological state of the organism.

Propriétés

IUPAC Name |

4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIOOWPFSOAZSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C204H337N63O64 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4696 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary target of urocortin in the brain, and does this differ between species?

A1: Urocortin exhibits high affinity for corticotropin-releasing factor binding proteins (CRF-BPs) in the brain. Research suggests that urocortin is the principal ligand for CRF-BP in the ovine brain. [] While the affinity might differ slightly, urocortin also displays significant binding to human CRF-BP. [] More research is needed to fully elucidate potential species-specific differences in urocortin's interaction with CRF-BP.

Q2: How does the binding affinity of urocortin compare to other CRF-related peptides for CRF receptors?

A2: Studies using Xenopus laevis have revealed interesting insights into the binding characteristics of urocortin. Xenopus CRF receptor type 1 (xCRF-R1) displays a high affinity for urocortin, similar to human/rat CRF and Xenopus CRF. [] Surprisingly, xCRF-R1 exhibits significantly lower affinity for ovine CRF and sauvagine. [] This selectivity pattern contrasts with human CRF-R1, highlighting potential species-specific differences in ligand recognition.

Q3: Besides its role in the brain, what other physiological processes is urocortin implicated in?

A3: Research suggests that urocortin, alongside other fish-derived peptides like melanin-concentrating hormone (MCH) and urotensin-II, plays a significant role in human endocrinology and physiological functions. [] Urocortin, particularly through its action on CRF type 2 receptors, exhibits vasodilatory and positive inotropic effects. [] Additionally, urocortin demonstrates an appetite-inhibiting effect centrally. [] These findings point towards the potential therapeutic applications of urocortin in addressing cardiovascular diseases and obesity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)